1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
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Overview
Description
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is a chemical compound that belongs to the class of benzodioxins Benzodioxins are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine.
Acylation Reaction: The amine group is acylated using ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved are often related to the compound’s ability to interfere with enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol: Similar structure but with a hydroxyl group instead of a ketone.
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)- (4-chloro-phenyl)-methanone: Contains a chloro-phenyl group, adding different chemical properties
Uniqueness
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHYCZHYHZGMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385391 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-13-0 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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